Fluorescein colchicine

Catalog No.
S616731
CAS No.
66091-34-7
M.F
C41H34N2O10S
M. Wt
746.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorescein colchicine

CAS Number

66091-34-7

Product Name

Fluorescein colchicine

IUPAC Name

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)thiourea

Molecular Formula

C41H34N2O10S

Molecular Weight

746.8 g/mol

InChI

InChI=1S/C41H34N2O10S/c1-48-32-14-9-24-25(19-31(32)46)30(13-5-20-15-35(49-2)37(50-3)38(51-4)36(20)24)43-40(54)42-21-6-10-27-26(16-21)39(47)53-41(27)28-11-7-22(44)17-33(28)52-34-18-23(45)8-12-29(34)41/h6-12,14-19,30,44-45H,5,13H2,1-4H3,(H2,42,43,54)

InChI Key

DQCILGJBPWFBHI-UHFFFAOYSA-N

SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O

Synonyms

fluorescein colchicine

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O

Disrupting Microtubule Dynamics

  • Colchicine is a well-established inhibitor of microtubule polymerization . Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and cell shape. By binding to tubulin, the building block of microtubules, colchicine prevents their assembly and disrupts existing microtubule networks.
  • Fluorescein, on the other hand, is a fluorescent molecule that emits light when excited by a specific wavelength. Attaching fluorescein to colchicine allows researchers to visualize the drug's distribution within cells. This can be particularly valuable in studies investigating the dynamics of microtubules and their response to colchicine treatment.

Potential Applications

  • Microtubule Visualization: Colchicine fluorescein can be used to label and visualize microtubule networks in living cells. This allows researchers to monitor changes in microtubule structure and dynamics during various cellular processes, such as cell division and migration .
  • Drug Delivery Studies: The fluorescent properties of colchicine fluorescein can be exploited to track the delivery and uptake of the drug by cells. This information can be valuable in optimizing drug delivery strategies for targeting microtubule-dependent processes in diseases like cancer .
  • Microtubule-Associated Protein Studies: By combining colchicine fluorescein with other fluorescent probes targeting specific microtubule-associated proteins (MAPs), researchers can investigate the interactions between these proteins and microtubules. This can provide insights into the regulation of microtubule dynamics and cellular functions.

Fluorescein colchicine is a fluorescent compound derived from the combination of fluorescein isothiocyanate and deacetyl colchicine. This compound exhibits unique properties due to its dual nature, combining the biological activity of colchicine, an established antimitotic agent, with the fluorescent characteristics of fluorescein. The resulting compound is utilized in various biological studies, particularly in visualizing cellular processes and interactions involving tubulin, a key protein in cell division.

The synthesis of fluorescein colchicine involves a reaction between fluorescein isothiocyanate and deacetyl colchicine. This reaction can be summarized as follows:

  • Reactants: Fluorescein isothiocyanate + Deacetyl colchicine
  • Reaction Conditions: The reaction typically requires specific solvents and temperature controls to facilitate the formation of the product.
  • Product Formation: Upon completion, fluorescein colchicine is purified from unreacted materials through chromatographic techniques.

The fluorescence properties of fluorescein colchicine are significantly influenced by its interaction with tubulin, where it fluoresces upon binding, allowing for effective monitoring of cellular dynamics .

Fluorescein colchicine exhibits notable biological activity primarily through its interaction with tubulin. Colchicine itself disrupts microtubule formation, leading to inhibition of mitosis, making it a potent antimitotic agent. The addition of fluorescein enhances its utility in biological assays by providing a means to visualize binding events in real-time.

Research indicates that fluorescein colchicine binds to tubulin with high affinity, promoting fluorescence that can be detected under specific conditions. This property facilitates studies on microtubule dynamics and the mechanisms of action of antitumor compounds .

The synthesis of fluorescein colchicine can be outlined in several steps:

  • Preparation of Reactants: Obtain fluorescein isothiocyanate and deacetyl colchicine.
  • Reaction Setup: Mix the reactants in an appropriate solvent under controlled conditions (temperature and pH).
  • Purification: After the reaction, separate fluorescein colchicine from unreacted components using chromatographic methods such as high-performance liquid chromatography.
  • Characterization: Confirm the structure and purity of fluorescein colchicine using spectroscopic techniques like nuclear magnetic resonance and mass spectrometry .

Fluorescein colchicine has several important applications:

  • Cell Biology: Used as a fluorescent probe to study microtubule dynamics and cellular processes involving tubulin.
  • Cancer Research: Its antimitotic properties make it valuable in developing therapies targeting rapidly dividing cancer cells.
  • Drug Delivery Studies: Investigated for its ability to inhibit efflux pumps in cell membranes, enhancing drug retention within cells .

Interaction studies involving fluorescein colchicine focus on its binding affinity to tubulin and the resultant fluorescence changes. These studies reveal that:

  • Fluorescence increases significantly upon binding to tubulin compared to unbound states.
  • Various ions and compounds can influence the dissociation rates of fluorescein colchicine from tubulin, providing insights into its mechanism of action .

Several compounds share similarities with fluorescein colchicine, particularly in their structural or functional aspects. Here are some notable comparisons:

Compound NameStructure SimilarityBiological ActivityUnique Features
ColchicineYesAntimitoticDirectly disrupts microtubule formation
FluoresceinYesFluorescent dyePrimarily used for labeling and imaging
VincristineYesAnticancer agentDerived from periwinkle plant; affects microtubules differently
Taxol (Paclitaxel)YesAnticancer agentStabilizes microtubules instead of destabilizing them
DAPI (4',6-diamidino-2-phenylindole)NoDNA stainBinds specifically to DNA rather than tubulin

Fluorescein colchicine's uniqueness lies in its combination of fluorescence with potent antimitotic properties, allowing for dual functionality in research applications .

XLogP3

4.5

Dates

Last modified: 04-14-2024

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